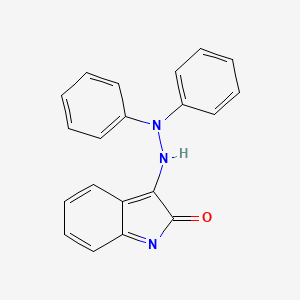

3-(2,2-diphenylhydrazinyl)indol-2-one

Description

3-(2,2-Diphenylhydrazinyl)indol-2-one (CAS 95060-18-7) is an oxindole derivative substituted at the 3-position with a diphenylhydrazinyl group. Its molecular formula is C22H18N4O (MW: 354.41 g/mol), and it features a planar hydrazone linkage (-NH-N=C-) connecting two phenyl rings to the indol-2-one core. The compound is identified by the InChIKey YTIARQDLTLPRGG-UHFFFAOYSA-N . This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(2,2-diphenylhydrazinyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIARQDLTLPRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-diphenylhydrazinyl)indol-2-one involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzofuroazepinone core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for research and potential therapeutic applications. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-diphenylhydrazinyl)indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can convert carbonyl groups to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-(2,2-diphenylhydrazinyl)indol-2-one has a wide range of scientific research applications:

Mechanism of Action

3-(2,2-diphenylhydrazinyl)indol-2-one exerts its effects by selectively inhibiting protein kinase D enzymes. This inhibition disrupts PKD-mediated protein transport and signaling pathways, leading to various cellular effects. The compound activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation, which plays a crucial role in maintaining the pluripotency of embryonic stem cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

3,3-Diphenylindolin-2-one (CAS 1922-79-8)

- Structure : Lacks the hydrazinyl group; two phenyl groups are directly attached to the 3-position.

- Molecular Formula: C20H15NO (MW: 285.34 g/mol).

- Key Differences: Absence of hydrazinyl group reduces hydrogen-bonding capacity.

- Applications : Used as a precursor in synthesizing kinase inhibitors .

3-(Phenylhydrazinylidene)indol-2-one Derivatives

- Example : 1-[(4-Methylpiperazin-1-yl)methyl]-3-(phenylhydrazinylidene)indol-2-one (CAS 338391-76-7) .

- Structure : Single phenyl group on hydrazine, with a piperazinylmethyl substituent.

- Reduced steric bulk compared to diphenylhydrazinyl analogs.

3-[2-(Pentafluorophenyl)hydrazinyl]indol-2-one

- Structure : Pentafluorophenyl substituent on hydrazine.

- Key Differences: Strong electron-withdrawing effects from fluorine atoms increase electrophilicity. Potential for enhanced binding to electron-rich biological targets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 3-(2,2-Diphenylhydrazinyl)indol-2-one | 354.41 | ~4.2 | 1 | 3 |

| 3,3-Diphenylindolin-2-one | 285.34 | ~4.8 | 1 | 1 |

| 3-(Pentafluorophenylhydrazinyl)indol-2-one | 396.31 | ~5.1 | 1 | 3 |

*Estimated using fragment-based methods.

Key Observations :

- The diphenylhydrazinyl group increases molecular weight and logP compared to simpler phenyl derivatives.

- Fluorinated analogs exhibit higher logP due to fluorine’s hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.